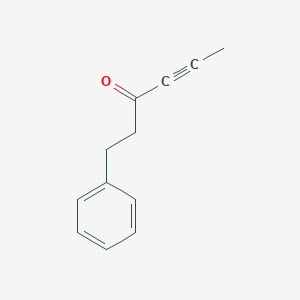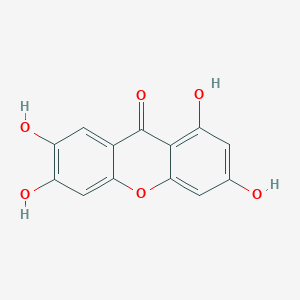
Norathyriol
Overview
Description
Norathyriol, also known as 1,3,6,7-tetrahydroxyxanthone, is a naturally occurring polyphenolic xanthone. It is a metabolite of mangiferin, a compound found in various herbal plants, particularly in the mango tree (Mangifera indica). This compound has garnered significant attention due to its wide range of biological and pharmacological properties, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Norathyriol, a metabolite of mangiferin , primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, this compound can potentially improve insulin resistance and type 2 diabetes .
Mode of Action
This compound acts as a competitive inhibitor of PTP1B . It blocks the PTP1B-mediated dephosphorylation of the insulin receptor . This inhibition enhances insulin signaling, thereby improving glucose homeostasis and insulin sensitivity .
Biochemical Pathways
This compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition prevents the dephosphorylation of the insulin receptor, thus enhancing insulin signaling . The enhanced insulin signaling can lead to improved glucose homeostasis and insulin sensitivity .
Pharmacokinetics
This compound is well absorbed in the body, with an absolute bioavailability of 30.4% . It undergoes extensive phase ii metabolism, including processes like dehydroxylation, ring cleavage, glycosidation, glucuronidation, methylation, and sulfation . These metabolic processes can affect the bioavailability of this compound .
Result of Action
The inhibition of PTP1B by this compound leads to improved glucose homeostasis and insulin sensitivity . This can potentially reverse obesity- and high-fat-diet-induced insulin resistance . The beneficial effects of this compound are abolished in ptp1b-deficient mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulating it in micelles . Moreover, the bioactivity of this compound, determined by its low bioavailability in the small intestine and extensive metabolism due to colon action, makes it a natural interesting product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norathyriol can be synthesized through several methods. One efficient method involves the use of 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene as starting materials. The synthesis proceeds through a three-step sequence involving Friedel–Crafts acylation, cyclization, and demethylation . Another method uses 4,6-dimethoxy-2-hydroxybenzaldehyde and 4,5-dibromo-1,2-dimethoxybenzene, catalyzed by palladium (II) chloride, followed by demethylation with pyridine hydrochloride .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and catalysts, along with mild reaction conditions, makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Norathyriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated xanthones.
Scientific Research Applications
Norathyriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.
Biology: this compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Comparison with Similar Compounds
- Mangiferin
- Isomangiferin
- Gentisin
- Bellidifolin
Norathyriol’s unique combination of hydroxyl groups and its aglycone structure contribute to its potent biological activities and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,6,7-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188901 | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3542-72-1 | |
| Record name | Norathyriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norathyriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


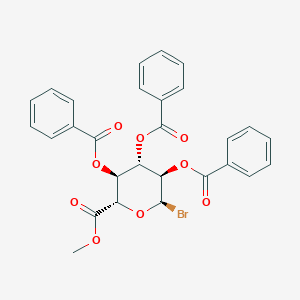
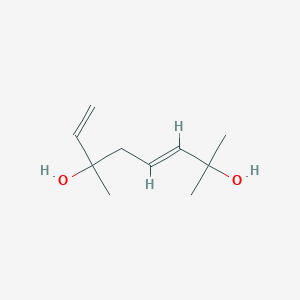
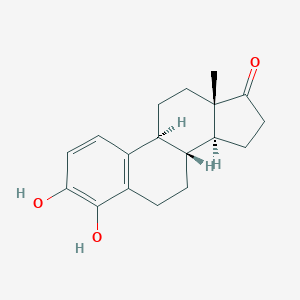
![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
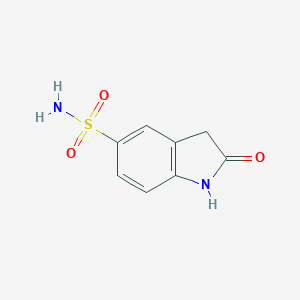
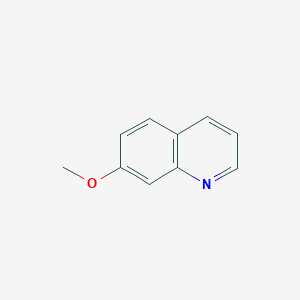
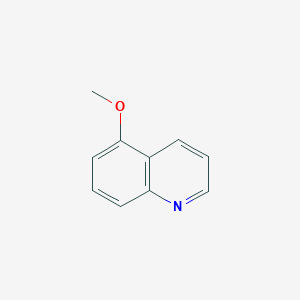

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
